2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile
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Overview
Description
2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile is a fluorinated organic compound with the molecular formula C9H5F4N. It is known for its unique chemical properties, making it valuable in various scientific and industrial applications. The compound is characterized by the presence of both fluoro and trifluoromethyl groups attached to a phenyl ring, which significantly influences its reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile typically involves the reaction of 2-Fluoro-5-(Trifluoromethyl)benzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired nitrile compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitrile group can be targeted by nucleophiles, leading to the formation of amides or other derivatives.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids under specific conditions.
Reduction: Reduction of the nitrile group can yield primary amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or other strong bases in polar solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Amides: Formed from nucleophilic substitution.
Carboxylic Acids: Resulting from oxidation.
Primary Amines: Produced through reduction.
Scientific Research Applications
2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile is utilized in various fields of scientific research:
Chemistry: As a building block for the synthesis of more complex fluorinated compounds.
Biology: In the development of fluorinated analogs of biologically active molecules.
Medicine: Potential use in the design of pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Employed in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile is largely dependent on its ability to interact with specific molecular targets. The presence of fluorine atoms enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly valuable in drug design, where the compound can modulate the activity of enzymes or receptors by binding to their active sites .
Comparison with Similar Compounds
4-(Trifluoromethyl)phenylacetonitrile: Similar structure but lacks the fluoro group.
5-Fluoro-2-(Trifluoromethyl)phenylacetonitrile: Positional isomer with different reactivity.
2-Fluoro-5-(Trifluoromethyl)benzyl chloride: Precursor in the synthesis of the nitrile compound.
Uniqueness: 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile stands out due to the combined presence of both fluoro and trifluoromethyl groups, which impart unique electronic and steric properties. These characteristics make it a versatile intermediate in organic synthesis and a valuable tool in various research applications .
Properties
IUPAC Name |
2-[2-fluoro-5-(trifluoromethyl)phenyl]acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F4N/c10-8-2-1-7(9(11,12)13)5-6(8)3-4-14/h1-2,5H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHSCSXLGDJQGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CC#N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F4N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372169 |
Source
|
Record name | 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10372169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220227-59-8 |
Source
|
Record name | 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10372169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 220227-59-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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